molecular formula C8H10O2 B2442440 3-Cyclopropylidenecyclobutane-1-carboxylic acid CAS No. 2377030-98-1

3-Cyclopropylidenecyclobutane-1-carboxylic acid

Cat. No. B2442440
CAS RN: 2377030-98-1
M. Wt: 138.166
InChI Key: RCBXZZCNBLZSIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of carboxylic acids like CPCA often involves reactions at the carbonyl bond, most of which involve attack by a nucleophile on the carbonyl carbon with subsequent cleavage of a C-O bond . Examples include esterification, acyl chloride formation, and reduction with hydrides .


Molecular Structure Analysis

The molecular formula of CPCA is C8H10O2. The structure of carboxylic acids like CPCA includes a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape .


Chemical Reactions Analysis

Carboxylic acids undergo several types of reactions, including reactions involving the O-H bond (like acid dissociation and solvolytic reactions), reactions at the carbonyl bond (like esterification, acyl chloride formation, and reduction with hydrides), decarboxylation, and substitution on the R group .


Physical And Chemical Properties Analysis

Carboxylic acids like CPCA are weak acids, with the extent of dissociation in aqueous solution being relatively small . The acidity of the carboxyl group arises, at least in part, from the polar nature of the carbonyl group .

Scientific Research Applications

1. Synthetic Applications in Organic Chemistry

3-Cyclopropylidenecyclobutane-1-carboxylic acid and its derivatives have been explored for various synthetic applications in organic chemistry. For instance, the study by Niwayama and Houk (1992) demonstrates the use of related cyclobutene derivatives in the thermolysis process, leading to the formation of specific pyrane carboxylates, which confirms theoretical predictions about electrocyclization reactions (Niwayama & Houk, 1992). Similarly, Gaoni (1988) discusses regiospecific additions to cyclobutane derivatives, highlighting their potential in synthesizing α-amino cyclobutane carboxylic acids, which are crucial for developing certain diacids (Gaoni, 1988).

2. Potential in Tumor Detection and Imaging

Certain cyclobutane carboxylic acid derivatives have shown promise in medical imaging, particularly in tumor detection. Shoup and Goodman (1999) synthesized a fluorine-18 labeled derivative, highlighting its potential in positron emission tomography (PET) for tumor avidity (Shoup & Goodman, 1999). Washburn et al. (1979) also investigated a radiolabeled cyclobutane carboxylic acid derivative for tumor-seeking properties, finding rapid clearance from blood and preferential incorporation into tumor types (Washburn et al., 1979).

3. Structural and Conformational Studies

The structural and conformational aspects of cyclobutane carboxylic acid derivatives have been a subject of interest. Reisner et al. (1983) determined the structure of certain cyclobutanecarboxylic acid derivatives, providing insights into their conformation and bond lengths, which are crucial for understanding their reactivity and interaction with other molecules (Reisner et al., 1983).

4. Applications in Co-Crystal Formation

Cyclobutane carboxylic acid derivatives have been explored in the formation of co-crystals. Lemmerer and Fernandes (2012) used isonicotinamide to co-crystallize with cyclobutane carboxylic acids, leading to a range of co-crystal structures, highlighting the diversity and potential applications in crystal engineering and materials science (Lemmerer & Fernandes, 2012).

Mechanism of Action

The mechanism of action for carboxylic acids involves the polar nature of the carbonyl group, which can be ascribed to contributions of the structure . For a carboxyl group, these structures make significant contributions . The stabilization energy of the carboxylate anion is substantially greater than that of the acid .

Future Directions

The catalytic reduction of carboxylic acid derivatives has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature .

properties

IUPAC Name

3-cyclopropylidenecyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-8(10)7-3-6(4-7)5-1-2-5/h7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCBXZZCNBLZSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CC(C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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